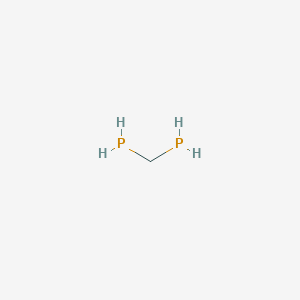

Bis(phosphino)methane

説明

Historical Development and Academic Significance of Diphosphine Ligands

The journey of phosphine (B1218219) ligands in coordination chemistry began in the early 20th century, but their profound significance was not fully realized until the 1960s and 1970s, a period marked by the rapid development of homogeneous catalysis. A pivotal moment was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which showcased the exceptional utility of phosphine ligands in catalytic processes such as hydrogenation. acs.org This discovery spurred intense interest in organophosphorus chemistry and the development of new phosphine-based ligands.

Early work in the field led to the synthesis of 1,1-bis(diphenylphosphino)methane (dppm), a derivative of bis(phosphino)methane, through the reaction of sodium diphenylphosphide with dichloromethane (B109758). libretexts.org This straightforward synthesis provided access to a ligand capable of chelating to a metal center through its two phosphorus donor atoms, forming a stable four-membered ring. libretexts.org

The academic significance of diphosphine ligands, including this compound and its derivatives, is extensive. They are crucial in:

Homogeneous Catalysis: Diphosphine ligands are integral to a wide array of catalytic reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions), hydrogenation, and hydroformylation. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the phosphorus atoms allows for fine control over the activity and selectivity of the metal catalyst. acs.org

Stabilization of Metal Complexes: The chelate effect, where a bidentate ligand binds more strongly than two analogous monodentate ligands, makes diphosphines excellent stabilizing agents for metal centers in various oxidation states. wikipedia.org

Formation of Bimetallic and Cluster Complexes: The short methylene (B1212753) bridge in this compound ligands enforces a small bite angle, which uniquely facilitates the formation of bimetallic complexes where the two metal centers are held in close proximity. libretexts.org This has led to the development of "A-frame" complexes and other multinuclear assemblies with interesting reactivity and electronic properties.

General Overview of this compound Structural Features

The structural characteristics of this compound and its derivatives are fundamental to their coordination behavior. The parent compound, this compound (H₂PCH₂PH₂), consists of two phosphino (B1201336) groups (PH₂) linked by a single methylene (-CH₂-) bridge. This simple yet elegant structure dictates the ligand's bite angle and conformational flexibility.

The bite angle, defined as the P-M-P angle in a chelated metal complex, is a critical parameter that influences the geometry and reactivity of the resulting complex. For bis(diphenylphosphino)methane (B1329430) (dppm), the natural bite angle is approximately 73°. libretexts.org This small bite angle is a direct consequence of the short one-carbon spacer between the two phosphorus atoms.

Theoretical studies on the unsubstituted this compound ligand in a model dipalladium(I) complex, [Pd₂Cl₂(μ-H₂PCH₂PH₂)₂], provide insight into its fundamental structural parameters. These calculations are essential in the absence of extensive experimental data on the free, unsubstituted ligand.

| Parameter | Compound | Value | Source |

|---|---|---|---|

| P-C Bond Length | [Pd₂Cl₂(μ-H₂PCH₂PH₂)₂] (calculated) | 1.85 Å | researchgate.net |

| C-H Bond Length | [Pd₂Cl₂(μ-H₂PCH₂PH₂)₂] (calculated) | 1.09 Å | researchgate.net |

| P-C-P Bond Angle | [Pd₂Cl₂(μ-H₂PCH₂PH₂)₂] (calculated) | 109.9° | researchgate.net |

| Natural Bite Angle | Bis(diphenylphosphino)methane (dppm) | ~73° | libretexts.org |

The methylene bridge in this compound allows for a degree of conformational flexibility, although it is more constrained than in diphosphine ligands with longer backbones. This flexibility, combined with the fixed bite angle, allows the ligand to adopt various coordination modes, including chelating to a single metal center and bridging two metal centers. The acidity of the methylene protons is also a notable feature, particularly when the ligand is coordinated to a metal, allowing for further reactivity at the ligand backbone. libretexts.org

Structure

2D Structure

特性

CAS番号 |

5518-61-6 |

|---|---|

分子式 |

CH6P2 |

分子量 |

80.006 g/mol |

IUPAC名 |

phosphanylmethylphosphane |

InChI |

InChI=1S/CH6P2/c2-1-3/h1-3H2 |

InChIキー |

UXGNAFUPNZUQQX-UHFFFAOYSA-N |

正規SMILES |

C(P)P |

製品の起源 |

United States |

Synthetic Methodologies and Ligand Derivatization Strategies

Conventional Synthetic Approaches to Bis(phosphino)methane Ligands

The most fundamental and widely employed method for the synthesis of bis(diphenylphosphino)methane (B1329430) (dppm), the parent ligand of this class, involves the reaction of a diphenylphosphide source with a methylene (B1212753) dihalide. A common approach is the treatment of triphenylphosphine (B44618) with an alkali metal, such as sodium, to generate sodium diphenylphosphide (Ph₂PNa). This nucleophilic phosphide (B1233454) then undergoes a Wurtz-Fittig-type reaction with dichloromethane (B109758) (CH₂Cl₂) to yield dppm and sodium chloride. Current time information in Bangalore, IN.

Reaction Scheme: Ph₃P + 2 Na → Ph₂PNa + NaPh 2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl Current time information in Bangalore, IN.

This general strategy can be adapted to produce a variety of symmetrically substituted bis(phosphino)methanes by using different triaryl- or trialkylphosphines as starting materials. For instance, bis[bis(3,5-dimethylphenyl)phosphino]methane (B60575) is synthesized by reacting 3,5-dimethylphenylmagnesium bromide with a suitable chlorophosphine, followed by reaction with a methylene-bridging agent. acs.org These reactions are typically conducted under an inert atmosphere to prevent the oxidation of the phosphine (B1218219) products.

Advanced Functionalization and Derivatization Techniques

Building upon the basic this compound framework, a plethora of advanced synthetic techniques have been developed to introduce specific functionalities. These modifications can be targeted at the phosphorus atoms, the methylene bridge, or by integrating the diphosphine unit into larger, more complex ligand systems.

Carbon-Substituted Analogues of this compound

Modification of the central methylene bridge offers a direct route to sterically and electronically tune the ligand. The methylene protons in dppm, particularly when coordinated to a metal center, exhibit mild acidity and can be removed by a strong base. wikipedia.org This allows for the subsequent alkylation or arylation of the backbone.

A notable method involves the deprotonation of a dppm complex, such as [Cr(CO)₄(dppm)], with a strong base, followed by reaction with an alkyl halide (e.g., methyl iodide, n-hexyl iodide, or benzyl (B1604629) iodide) to yield the corresponding C-substituted dppm ligand complexes. acs.org This approach utilizes the metal complex to protect the phosphorus atoms from unwanted side reactions.

Another innovative strategy for functionalizing the methylene bridge involves the deprotonation of dppm with an organolithium reagent like n-butyllithium, followed by a nucleophilic addition to a carbodiimide. This has been successfully employed to synthesize dppm-functionalized amidinate ligands. nih.gov For example, the reaction of lithiated dppm with bis(2,6-diisopropylphenyl)carbodiimide (B160540) yields a lithium salt of the corresponding amidinate, which incorporates the dppm moiety. nih.gov

Furthermore, the reaction of the methanide (B1207047) complex [Mn(CO)₃(L){(PPh₂)₂CH}] with halogens or pseudohalogens leads to C-functionalized diphosphine ligands of the type [(PPh₂)₂C(X)(Y)] (where X can be I, CN, SCN, etc., and Y can be H or another halogen). acs.org

Synthesis of Diphosphine Dichalcogenide Derivatives (e.g., Bis(diphenylphosphino)methane Dioxide)

The phosphorus atoms in this compound are susceptible to oxidation, leading to the formation of diphosphine dichalcogenide derivatives. The most common of these is bis(diphenylphosphino)methane dioxide (dppmO₂), which is readily prepared by the oxidation of dppm using hydrogen peroxide in ethanol. acs.orgwikipedia.org

General Reaction: Ph₂PCH₂PPh₂ + 2 H₂O₂ → O=P(Ph₂)CH₂P(Ph₂)=O + 2 H₂O

These dioxide ligands, with their hard oxygen donor atoms, are excellent chelating agents for a variety of metal ions, including lanthanides and actinides. soton.ac.ukmdpi.comnih.gov Similarly, the corresponding disulfides, CH₂[P(S)Ph₂]₂, can be synthesized by reacting dppm with elemental sulfur. wikipedia.org The synthesis of mixed chalcogenides is also possible. For instance, heterodifunctional ligands such as (diphenylphosphino)(diphenylphosphinothiolyl)phenylamine have been prepared. semanticscholar.org

The following table summarizes the synthesis of some dppmO₂ complexes with lanthanide trichlorides, demonstrating the versatility of this ligand derivative.

| Lanthanide (Ln) | Molar Ratio (dppmO₂:LnCl₃) | Resulting Complex Cation |

| La, Ce, Pr, Nd, Sm, Eu, Gd | 4:1 | [M(dppmO₂)₄]³⁺ |

| Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb | 3:1 | [M(dppmO₂)₃Cl]²⁺ |

| Lu | 2:1 | [Lu(dppmO₂)₂Cl₂]⁺ |

| Data sourced from references soton.ac.ukmdpi.comsemanticscholar.orgresearchgate.net. |

Integration into Hybrid Multidentate Ligand Systems

This compound can serve as a building block for the construction of more complex, multidentate ligand architectures. These hybrid ligands often combine the soft phosphine donors with hard donor atoms like nitrogen or oxygen, leading to hemilabile properties that are highly desirable in catalysis.

One approach is the functionalization of dppm to introduce other coordinating groups. As mentioned earlier, dppm-functionalized amidinates have been synthesized, which combine P,P- and N,N-chelating sites within a single ligand. nih.gov Similarly, dppm has been incorporated into systems with other ligands such as bipyridine to form mixed-ligand complexes. researchgate.net

Another strategy involves using dppm as a precursor for phosphonium (B103445) salts. The reaction of dppm with haloalkanes yields phosphonium salts of the type [Ph₂PCH₂PPh₂R]X. These salts can then be deprotonated to form neutral phosphonium ylides, which are themselves versatile ligands. ajol.info

The versatility of dppm in forming heterometallic complexes is also noteworthy. For instance, a ruthenium complex with two monodentate dppm ligands can react with silver or mercury salts to form heterobimetallic species where one dppm ligand bridges the two different metal centers. rsc.org

Preparation of this compound Analogues with Heteroatom Substitutions

Replacing the central methylene (CH₂) group with a heteroatom provides another powerful method for modifying the properties of diphosphine ligands. The most common examples involve the substitution with nitrogen, oxygen, or sulfur.

Bis(diphenylphosphino)amine (dppa) and its derivatives, which feature a P-N-P framework, are synthesized by reacting anilines or aminosilanes with chlorophosphines. scispace.combeilstein-journals.org These ligands are more flexible than their dppm counterparts and allow for easy functionalization at the nitrogen atom. scispace.com

Ligands with an oxygen or sulfur bridge (P-O-P or P-S-P) also exhibit unique coordination chemistry. researchgate.netnih.govrsc.org These PXP-type ligands can exist in equilibrium with their PPX tautomers (R₂P(=X)-PR₂), which influences their coordination behavior. nih.govrsc.orgrsc.org The synthesis of these ligands often dates back to the 1960s, with methods depending on the substituents on the phosphorus atoms. researchgate.netrsc.org For example, the reaction of thiophenol with dppm-substituted ruthenium cluster complexes can lead to the formation of a face-bridging sulfur atom. psu.edu

Coordination Chemistry and Metal Complex Formation

Fundamental Coordination Modes of Bis(phosphino)methane Ligands

The coordination behavior of this compound is primarily characterized by its ability to act as either a chelating or a bridging ligand. This flexibility allows it to form both simple mononuclear complexes and complex multinuclear architectures.

When a single this compound ligand binds to a metal center through both of its phosphorus atoms, it forms a four-membered chelate ring with the general formula M-P-C-P. This mode of coordination is observed in various mononuclear complexes. However, the formation of this four-membered ring often introduces significant ring strain. researchgate.netacs.org This strain arises because the natural bite angle of the dppm ligand, approximately 73°, is often smaller than the ideal angles for many common coordination geometries. wikipedia.org

The strain inherent in the four-membered ring can influence the stability and reactivity of the resulting complex. In some cases, this strain is a driving force for rearrangements to form more stable, often binuclear, structures. wikipedia.org For instance, the kinetic study of the chelate ring-closure in Cr(CO)₅(dppm) to form Cr(CO)₄(dppm) suggests an associative mechanism, where the formation of the second Cr-P bond is part of the rate-determining step. chemrxiv.org

| Complex | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [PtClR(dppm)] (R = aryl, benzyl) | Platinum (Pt) | Typically Square Planar | Forms a strained PtP₂C four-membered ring. | acs.org |

| Cr(CO)₄(dppm) | Chromium (Cr) | Octahedral | Chelating dppm ligand creates a four-membered ring. | chemrxiv.org |

| [Ru(κ²-dppm)(bpy)Cl₂] | Ruthenium (Ru) | Distorted Octahedral | Chelating dppm ligand participates in further reactivity. | nih.gov |

Perhaps the most significant role of this compound in coordination chemistry is its function as a bridging ligand, where it connects two or more metal centers. This bridging capability is crucial for the synthesis of bimetallic and polynuclear complexes, holding the metal atoms in close proximity and facilitating metal-metal interactions. In this mode, the ligand spans two metal centers, often forming a more stable, less strained five-membered M₂P₂C ring. wikipedia.org

A prominent class of structures formed with bridging dppm ligands are "A-frame" complexes. roaldhoffmann.comillinois.edu These molecules feature two metal centers held together by two bridging dppm ligands, with another bridging group (like Cl⁻, H⁻, S, or CO) often occupying a position between the metals, resembling the letter 'A'. roaldhoffmann.comillinois.edu This structural motif has been extensively studied, particularly for metals like palladium, platinum, and rhodium. acs.orgillinois.edu The dppm ligands enforce a short metal-metal distance, which can lead to direct metal-metal bonding or facilitate cooperative reactivity between the metal centers. nih.govmdpi.com For example, in the gold(I) dimer Au₂(μ-dppm)₂Br₂, the two gold ions are held at a distance of 3.0771(4) Å, which is indicative of an aurophilic interaction. nih.gov

| Complex | Metal Centers | Coordination Mode | Metal-Metal Distance (Å) | Reference |

|---|---|---|---|---|

| Pd₂Cl₂(dppm)₂ | Pd(I)-Pd(I) | Bridging (A-Frame precursor) | N/A (Metal-metal bond) | wikipedia.org |

| [Pt₂R₂(μ-Cl)(μ-dppm)₂]⁺ | Pt-Pt | Bridging (A-Frame) | Varies with R group | acs.org |

| β-Au₂(μ-dppm)₂Br₂ | Au(I)-Au(I) | Bridging (Face-to-face) | 3.0771(4) | nih.gov |

| [Ag(dppm)(NO₃)]₂ | Ag(I)-Ag(I) | Bridging | >3.2 | mdpi.com |

This compound exhibits remarkable versatility in its denticity, capable of coordinating in monodentate, bidentate-chelating, and bidentate-bridging fashions. researchgate.netnih.gov While chelation and bridging are most common, monodentate coordination can occur, particularly as an intermediate in reactions leading to chelate ring-closure. chemrxiv.org

The choice of coordination mode is influenced by several factors, including:

The Metal Ion: The size, electronic properties, and preferred coordination geometry of the metal center play a crucial role.

Steric Hindrance: Bulky substituents on the phosphorus atoms or other ligands on the metal can favor one coordination mode over another. For instance, the bulky cyclohexyl groups in bis(dicyclohexylphosphino)methane (B161899) (dcypm) prevent additional ligand coordination that is possible with the less hindered dppm. mdpi.com

Reaction Conditions: The solvent, temperature, and stoichiometry can direct the assembly towards either mononuclear (chelating) or multinuclear (bridging) products.

Mononuclear Metal Complexes of this compound

In mononuclear complexes, a single metal center is coordinated by one or more this compound ligands. These complexes are fundamental starting materials and are studied to understand the intrinsic properties of the M(dppm) unit.

Mononuclear complexes of this compound display a range of structural architectures depending on the metal's oxidation state and coordination number. When dppm acts as a chelating ligand, it typically forms part of a four-, five-, or six-coordinate complex.

Four-Coordinate Complexes: Square planar geometries are common for d⁸ metals like Pt(II) and Pd(II). For example, complexes of the type [PtClR(dppm)] adopt a square planar arrangement around the platinum center. acs.org

Five-Coordinate Complexes: Trigonal bipyramidal or square pyramidal geometries can be observed. For instance, a derivative of dppm, bis(di(o-N,N-dimethylanilinyl)phosphino)methane (dmapm), forms a distorted trigonal bipyramidal complex with ruthenium, [Ru(CO)₃(P,P'-dmapm)], where the chelating ligand occupies one axial and one equatorial site.

Six-Coordinate Complexes: Octahedral geometries are prevalent for metals like Fe(II) and Ru(II). Cationic octahedral iron(II) derivatives such as [FeL(dppm)(CNPh)₃]ⁿ⁺ have been synthesized and structurally characterized. rsc.org

The stereochemistry of these complexes is dictated by the arrangement of the other ligands around the metal center. In octahedral complexes, for example, facial (fac) and meridional (mer) isomers are possible. The reaction of mer-[FeCl(dppm)(CNPh)₃]⁺ with gold-containing reagents leads to products where the mer geometry is retained. rsc.org

The this compound ligand significantly influences the electronic properties of the metal center in mononuclear complexes. As a phosphine (B1218219) ligand, dppm is a strong σ-donor and a modest π-acceptor. The two phosphine groups collectively increase the electron density at the metal center, which can affect its redox properties and reactivity.

This electronic influence is evident in electrochemical studies. The redox potentials of mononuclear complexes are directly affected by the donor strength of the dppm ligand. Cyclic voltammetry of complexes like {Cp(dppm)Ru}-C≡CC≡C-{Ru(dppm)Cp} reveals a sequence of redox steps that occur at significantly lower potentials compared to analogues with weaker donor ligands like PPh₃, indicating that the dppm ligand makes the metal center easier to oxidize. acs.org

Binuclear and Polynuclear Metal Complexes

This compound, commonly abbreviated as dppm, is a cornerstone ligand in the construction of binuclear and polynuclear metal complexes. Its short methylene (B1212753) (-CH₂) bridge between two phosphine donor groups imposes a small bite angle of approximately 73°, which is not ideal for forming stable monomeric chelate rings. wikipedia.org Instead, this geometric constraint uniquely predisposes dppm to act as a bridging ligand, effectively linking two or more metal centers in close proximity. wikipedia.orgresearchgate.netwikipedia.org This bridging capability is fundamental to the formation of a diverse array of multinuclear structures, including A-frame complexes, frameworks with direct metal-metal bonds, and complex cluster compounds. wikipedia.orgresearchgate.net

One of the most characteristic structural motifs formed by dppm is the "A-frame" complex. wikipedia.orgwikipedia.org These are typically binuclear complexes where two dppm ligands bridge two metal centers. An additional bridging ligand, X, caps (B75204) the structure, occupying a position between the two metals, creating a molecular shape that resembles the letter "A". The metal atoms form the base of the A, the bridging dppm ligands form the sides, and the capping X group is at the apex.

A well-documented example involves platinum complexes. acs.org The reaction of mononuclear platinum compounds, such as [PtClR(dppm)], can lead to the formation of dimeric A-frame complexes like [Pt₂R₂(μ-Cl)(μ-dppm)₂]Cl. acs.org In these structures, the two platinum centers are bridged by two dppm ligands and a chloride ion. acs.org These chloride-bridged A-frames can be converted into hydride-bridged analogues, [Pt₂R₂(μ-H)(μ-dppm)₂]⁺, through reaction with reagents like sodium borohydride (B1222165). acs.org Similarly, gold(I) has been shown to form A-frame structures, such as in the complex [Au₂(μ-dppm)₂(μ-I)]⁺. nih.gov

The ability of the dppm ligand to hold metal centers in close proximity facilitates the formation of direct metal-metal bonds. wikipedia.orgresearchgate.net This leads to the creation of stable binuclear and polynuclear frameworks with interesting electronic and reactive properties. The resulting five-membered M₂P₂C ring is structurally robust. wikipedia.org

Examples of such frameworks are found across the transition series. In heterotetranuclear iron-cadmium complexes, such as mer-[{(MeO)₃Si₃Fe(μ-dppm)Cd(μ-Cl)}₂], the Fe–Cd distance of 2.624(2) Å is indicative of a significant metal-metal bond. rsc.orgresearchgate.net Similarly, in a triplatinum cluster, [Pt₃(μ-dppm)₂(μ-PPh₂)L₂]⁺, the Pt-Pt distances bridged by the dppm ligands are 2.6456(8) Å and 2.6733(6) Å, clearly indicating bonding interactions. acs.org In contrast, the third edge of the platinum triangle, bridged by a phosphido ligand, has a much longer, non-bonding separation of 3.5949(6) Å. acs.org Even in cases with longer separations, such as the Fe-Ru distance of 2.956(1) Å in [(OC)₃{(MeO)₃Si}Fe(μ-dppm)Ru(CO)₃Cl)], the dppm bridge is crucial for maintaining the dinuclear framework. researchgate.net

In a triplatinum complex, [Pt₃(μ-dppm)₂(μ-PPh₂)L₂]⁺, two edges of a Pt₃ triangle are spanned by dppm ligands, while the third is bridged by a phosphido group. acs.org The dppm ligand is also instrumental in constructing much larger and more complex heterometallic clusters. For instance, the reaction between [Ru₆C(CO)₁₇] and [Pt₂(CO)₃(dppm)₂] can ultimately lead to the formation of a nonanuclear mixed-metal cluster, [Ru₆C(CO)₁₆Pt₃(dppm)₂]. rsc.org The synthesis of a trimetallic cluster, [Ru₅CRh₂Pt₂(CO)₁₆(dppm)₂], further showcases the ligand's utility in assembling complex, multi-component systems. rsc.org

The dppm ligand also plays a role in stabilizing clusters of the coinage metals. A polyhydrido silver cluster, [Ag₆H₄(dppm)₄(OAc)₂], and a copper hydride cluster, [Cu₃H(dppm)₃(OAc)₂], have been synthesized, where dppm ligands are crucial for maintaining the integrity of the metallic core. scispace.com In palladium chemistry, the tetranuclear cluster [Pd₄(dppm)₄(H)₂]²⁺ has been investigated as a catalyst for hydrogenation, demonstrating that the polynuclear dppm-stabilized framework can serve as a precatalyst for chemical transformations. acs.org The ability of dppm to bridge and stabilize metal clusters is synergistic with other ligands; for example, in certain ruthenium clusters, the combination of a face-capping atom and a bridging dppm ligand leads to both increased stability and enhanced catalytic activity. dtu.dk

Coordination with Diverse Metallic Elements

The versatility of this compound as a ligand is evident in its ability to form stable complexes with a wide range of metallic elements, spanning both the transition metal series and the main group elements.

Dppm forms an extensive variety of complexes with transition metals, acting as a bridging ligand to create binuclear and polynuclear species.

Ruthenium (Ru): Dppm is used to synthesize trans-bis(alkynyl) ruthenium complexes, such as trans-[Ru(C≡CC₆H₄-4-R)₂(dppm)₂]. uwa.edu.au It also forms diruthenium complexes, including those with bridging methyl groups, [Ru₂(dppm)₂(μ-CH₃)]⁺, which can react with H₂ or N₂. acs.org Furthermore, dppm is a key component in heterometallic clusters containing ruthenium, such as Fe-Ru and Ru-Pt systems. researchgate.netrsc.org

Rhodium (Rh): Dppm is incorporated into heterometallic clusters, for example, in the trimetallic cluster [Ru₅CRh₂Pt₂(CO)₁₆(dppm)₂]. rsc.org

Palladium (Pd): The chemistry of dppm with palladium is particularly rich, famously forming the binuclear complex [Pd₂Cl₂(dppm)₂], where the metal centers are in the formal +1 oxidation state. wikipedia.orgwikipedia.org Dppm also stabilizes polynuclear palladium clusters like [Pd₄(dppm)₄(H)₂]²⁺ and heterometallic clusters containing Pd-Mn, Pd-Fe, Pd-Co, and Pd-Pt linkages. acs.orgacs.orgacs.org The intramolecular Pd-Pd distance in [Pd₂(dppm)₂(CN)₄] has been measured at 3.276(1) Å. rsc.org

Platinum (Pt): Dppm readily forms binuclear Pt(II) complexes, [dppm{Pt(NNC)}₂]²⁺, which can adopt a syn configuration with intramolecular Pt-Pt bonding. nih.gov It is also central to the formation of A-frame complexes like [Pt₂R₂(μ-Cl)(μ-dppm)₂]⁺ and triangular clusters such as [Pt₃(μ-dppm)₂(μ-PPh₂)L₂]⁺. acs.orgacs.org Dppm is a common building block for heterometallic clusters involving platinum, including Co₂Pt, Pd-Pt-Co, and Ru-Pt species. rsc.orgacs.org

Gold (Au): Dppm bridges two gold(I) centers in numerous complexes. nih.govacs.org These include face-to-face structures like Au₂(μ-dppm)₂Br₂ and A-frame complexes. nih.gov Uniquely, dppm can facilitate the formation of binuclear gold complexes containing both a two-coordinate and a three-coordinate gold(I) ion, held together by an aurophilic interaction. acs.orgescholarship.orgescholarship.orgresearchgate.net

Silver (Ag): The first structurally characterized homometallic polyhydrido silver cluster, [Ag₆H₄(dppm)₄(OAc)₂], is stabilized by four bridging dppm ligands. scispace.com

Manganese (Mn): Dppm and its bridge-substituted analogues form complexes such as fac-[(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br]. rsc.org The methylene bridge in these complexes can be deprotonated to form diphosphinomethanide derivatives that are reactive toward molecules like H₂. rsc.orgacs.org Dppm also stabilizes Pd₂Mn and Pd₂Mn₂ clusters. acs.org

Cobalt (Co): Dppm is used in the synthesis of heterometallic clusters containing cobalt, such as Pd-Co and Pd-Pt-Co systems. acs.orgacs.org

Copper (Cu): Binuclear copper(I) borohydride complexes, [(μ₂-dppm)₂Cu₂(η²-BH₄)₂], feature two dppm ligands bridging the two copper centers. researchgate.netacs.org A trinuclear copper hydride cluster, [Cu₃H(dppm)₃(OAc)₂], has also been reported. scispace.com

Technetium (Tc) and Iridium (Ir): While less common, the fundamental ability of dppm to bridge metal centers makes it a viable ligand for constructing binuclear and polynuclear complexes with other transition metals like technetium and iridium, often in the context of creating novel homo- and heterobimetallic systems. researchgate.net

The coordination chemistry of dppm extends beyond transition metals to include complexes with main group elements. A dppm-functionalized amidine ligand has been used to synthesize a series of alkali metal complexes [M{DPPM−C(N-Dipp)₂}(Lₙ)] (where M = Li, Na, K, Rb, Cs). nih.govresearchgate.net In the solid state, these complexes exist as monomeric species. nih.gov

Dppm also forms heterometallic complexes that bridge transition metals with post-transition and main group elements. For example, dppm-stabilized frameworks containing Fe-Zn, Fe-Cd, Fe-Hg, Fe-Tl, and Fe-Sn-Pt bonds have been synthesized and characterized. rsc.orgresearchgate.netacs.org In the tetranuclear complex mer-[{(MeO)₃Si₃Fe(μ-dppm)Cd(μ-Cl)}₂], the dppm ligand supports a direct bond between the iron and cadmium centers. researchgate.net

Lanthanide and Actinide Complexes

Lanthanide Complexes

The interaction of bis(diphenylphosphino)methane (B1329430) dioxide (dppmO2) with lanthanide salts results in a diverse range of coordination complexes. The stoichiometry, coordination number, and geometry of these complexes are highly sensitive to the specific lanthanide ion, the counter-anion, and the reaction conditions. nih.govsemanticscholar.org A governing principle in the structural chemistry of these complexes is the lanthanide contraction—the progressive decrease in ionic radii across the lanthanide series. semanticscholar.orgmdpi.com

Systematic studies on the reactions of dppmO2 with lanthanide trichlorides (LnCl₃) in varying molar ratios have demonstrated a clear trend in coordination number and geometry across the series. semanticscholar.orgmdpi.com For the larger, early lanthanides (La to Gd), reactions using a 4:1 ligand-to-metal ratio yield eight-coordinate cations of the type [Ln(dppmO₂)₄]³⁺. mdpi.com X-ray crystallography has confirmed that these cations typically adopt a square antiprismatic geometry. semanticscholar.org In contrast, for the smaller, later lanthanides (Sm to Yb), a 3:1 reaction ratio produces seven-coordinate cations, [Ln(dppmO₂)₃Cl]²⁺, which exhibit distorted pentagonal bipyramidal structures. semanticscholar.orgmdpi.com Lutetium, being the smallest, uniquely forms a six-coordinate, cis-octahedral complex, [Lu(dppmO₂)₂Cl₂]⁺, under similar conditions. semanticscholar.orgmdpi.com This systematic change in structure underscores the significant role of steric factors driven by the decreasing size of the lanthanide ions. semanticscholar.org

The coordination chemistry with lanthanide nitrates is similarly complex. nih.govacs.org Depending on the stoichiometry and solvent, several distinct structural types can be isolated. These include ionic complexes like [Ln(NO₃)₂L₂]⁺[Ln(NO₃)₄L]⁻ (for Ln = Pr, Eu), neutral species such as Ln(NO₃)₃L₂ (for Ln = La, Ce), and aquated cations like [Ln(NO₃)₂L₂H₂O]⁺ (for Ln = Nd, Gd, Ho), where L represents the dppmO₂ ligand. nih.govacs.org

| Lanthanide (Ln) | Ligand:Metal Ratio | Complex Formula | Coordination Number | Geometry |

|---|---|---|---|---|

| La, Ce, Pr, Nd, Sm, Eu, Gd | 4:1 | [Ln(dppmO₂)₄]³⁺ | 8 | Square Antiprismatic |

| Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb | 3:1 | [Ln(dppmO₂)₃Cl]²⁺ | 7 | Distorted Pentagonal Bipyramidal |

| Lu | - | [Lu(dppmO₂)₂Cl₂]⁺ | 6 | cis-Octahedral |

Spectroscopic data, particularly from ³¹P{¹H}-NMR, provides further insight into the nature of these complexes in solution. The chemical shifts are sensitive to the lanthanide ion and the coordination environment.

| Lanthanide (Ln) | Chemical Shift (δ) / ppm |

|---|---|

| Ce | 48.6 |

| Pr | 64.0 |

| Nd | 62.9 |

| Sm | 38.15* |

*Data for [Sm(dppmO₂)₃Cl]Cl₂

Actinide Complexes

The coordination chemistry of this compound ligands with actinides is a less developed area compared to lanthanide chemistry. While comprehensive studies on simple actinide-dppm complexes are limited, research on related organometallic actinide systems provides valuable insights into their bonding and reactivity. rsc.orgcore.ac.uk

Actinides differ from lanthanides in several key aspects that influence their coordination chemistry. They exhibit a broader range of stable oxidation states (from +3 to +6) and have larger ionic radii. wikipedia.orglibretexts.org Furthermore, the 5f orbitals of actinides are more spatially extended and accessible for bonding compared to the more shielded 4f orbitals of lanthanides. rsc.org This results in a greater degree of covalent character in actinide-ligand bonds. rsc.org

While no simple dppm complexes are detailed in the provided search results, the feasibility of forming stable actinide-phosphorus bonds is well-established. For example, the synthesis of the homoleptic thorium tetraphosphido complex, Th[P(CH₂CH₂PMe₂)₂]₄, demonstrates that actinides can form stable complexes coordinated solely by phosphorus donor ligands. rsc.org In organometallic actinide chemistry, phosphine ligands are often employed as ancillary ligands to support reactive actinide-carbon bonds. rsc.orgnih.gov Computational studies on such systems suggest that the actinide 5f orbitals can participate in bonding, influencing the electronic structure and properties of the complexes. rsc.orgnih.gov Given the affinity of hard actinide centers for hard oxygen donors, it is anticipated that dppmO₂ would also act as an effective chelating ligand for actinide ions, likely forming complexes with high coordination numbers. libretexts.org

| Property | Lanthanides (Ln) | Actinides (An) |

|---|---|---|

| Primary Oxidation State | +3 | +3, +4, +5, +6 |

| Valence Orbitals | 4f, 5d, 6s | 5f, 6d, 7s |

| Orbital Participation in Bonding | Minimal (4f are core-like) | Significant (5f are valence-like) |

| Bonding Character | Predominantly ionic | Ionic with significant covalent character |

Reactivity and Mechanistic Investigations of Bis Phosphino Methane Systems

Intrinsic Reactivity of the Bis(phosphino)methane Ligand Scaffold

The this compound ligand is not merely a passive spectator in coordination compounds; its backbone possesses reactive sites that can be chemically modified. These transformations allow for fine-tuning of the ligand's electronic and steric properties.

The methylene (B1212753) group (–CH₂–) bridging the two phosphorus atoms in the this compound ligand is mildly acidic and susceptible to deprotonation by strong bases. units.it This reaction yields a carbanionic species known as a diphosphinomethanide, which can coordinate to a metal center in a κ³-P,C,P fashion. rsc.orgnih.gov This deprotonation is a critical step in many catalytic cycles, particularly those involving metal-ligand cooperation. rsc.orgnih.gov

The deprotonation of manganese(I) complexes of the type fac-[(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br] (where R = H, Me, Ph) produces these diphosphinomethanide derivatives. rsc.orgnih.gov Similarly, the methylene moiety of dppm can be deprotonated with n-butyllithium (n-BuLi) as part of a synthetic route to more complex, functionalized ligands. nih.govmdpi.com In Rhodium/Osmium heterobimetallic complexes, deprotonation of a dppm ligand has been achieved using N-heterocyclic carbenes, resulting in a bis(diphenylphosphino)methanide (dppm-H) ligand that is P-bound to both metal centers. nih.gov

| Starting Complex/Ligand | Deprotonating Agent | Product | Significance | Reference |

|---|---|---|---|---|

| fac-[(κ²P,P-Ph₂PCH₂PPh₂)Mn(CO)₃Br] | Potassium bis(trimethylsilyl)amide | fac-[(κ³P,C,P-Ph₂PCHPPh₂)Mn(CO)₃] | Formation of a methanide (B1207047) complex, active in H₂ activation. | rsc.orgnih.gov |

| Bis(diphenylphosphino)methane (B1329430) (dppm) | n-Butyllithium (n-BuLi) | Lithium salt of the dppm-functionalized amidinate | Synthesis of functionalized P,N-ligands. | nih.govmdpi.com |

| [RhOs(CO)₄(μ-CH₂)(dppm)₂][CF₃SO₃] | 1,3,4,5-tetramethylimidazol-2-ylidene (IMe₄) | [RhOs(CO)₄(μ-CH₂)(μ-κ¹:κ¹-dppm-H)(dppm)] | Demonstrates deprotonation by N-heterocyclic carbenes in bimetallic systems. | nih.gov |

The phosphorus atoms in this compound are susceptible to oxidation, yielding the corresponding phosphine (B1218219) oxides and sulfides, CH₂[P(E)Ph₂]₂ (where E = O, S). units.it These oxidized derivatives exhibit enhanced acidity at the methylene bridge. units.it The phosphorus atoms can also react with elemental sulfur or selenium to form the respective disulfide or diselenide. researchgate.net

Beyond simple oxidation, the ligand can undergo more complex transformations. The deprotonated methanide form is a key intermediate for C-functionalization. Reactions of manganese(I) methanide complexes with halogens (Br₂, I₂) and pseudohalogens have been used to prepare a variety of C-functionalized diphosphine ligands. oup.com In some cluster compounds, the dppm ligand itself can be transformed. For example, on a triruthenium nonacarbonyl framework, the dppm ligand can undergo transformations that involve C-H activation of the phenyl rings. ru.nl In a Rh/Os system, a deprotonated dppm-H group can attack a bridging methylene group, demonstrating the nucleophilic character of the methanide carbon and leading to ligand coupling. nih.gov

| Reagent | Transformation | Product Type | Reference |

|---|---|---|---|

| Oxygen (O₂) or other oxidants | Oxidation of Phosphorus | Bis(diphenylphosphino)methane dioxide (dppmO₂) | units.it |

| Sulfur (S₈) or Selenium (Se) | Oxidation of Phosphorus | Bis(diphenylphosphino)methane disulfide/diselenide | researchgate.net |

| Br₂, I₂, (CN)₂ (on methanide complex) | C-Functionalization | C-halogenated or C-cyanated dppm ligands | oup.com |

| Heat (on triruthenium cluster) | Phenyl Ring C-H Activation | Ortho-metalated phenyl group on the ligand | ru.nl |

Reactivity of this compound Metal Complexes

The coordination of this compound to metal centers creates complexes capable of mediating a vast range of chemical reactions, from the activation of small molecules to the controlled assembly and rearrangement of complex metal clusters.

The activation of small, stable molecules is a cornerstone of catalysis, and this compound complexes are active in this domain. Bimetallic complexes, often held in close proximity by bridging dppm ligands, can exhibit cooperative reactivity that is absent in mononuclear systems.

Hydrogen (H₂): Dppm-containing complexes have shown significant efficacy in the activation of dihydrogen. A well-studied mechanism involves metal-ligand cooperation, where the deprotonated methanide form of the ligand participates directly in the H₂ cleavage. rsc.orgnih.gov For instance, diphosphinomethanide manganese(I) complexes readily activate H₂ to form the corresponding hydride complexes. rsc.orgnih.gov The substitution on the dppm methylene bridge can dramatically improve the efficiency of this reaction. rsc.orgnih.gov In some dinuclear manganese(I) systems, photolysis can induce H₂ activation to yield a spectroscopically detectable (σ-H₂)-complex, representing a reversible H₂ cleavage.

Carbon Monoxide (CO): The reaction of dppm-metal complexes with carbon monoxide can lead to several outcomes. In a dipalladium system, reaction with carbonyl sulfide (B99878) (COS) results in decarbonylation and the formation of a CO-bridged complex. In heterobimetallic Fe-Pd systems, dppm ligands facilitate CO insertion reactions. Frustrated Lewis Pair (FLP) reactivity has been observed in Rhodium and Iridium dppm complexes, where CO activation leads to the formation of carbamoyl (B1232498) groups through a 1,1-insertion mechanism.

Ethylene (B1197577) (C₂H₄): The activation of ethylene by dppm complexes is also documented. A tetranuclear palladium cluster containing bridging dppm and methylene groups reacts with ethylene at room temperature to produce propene, indicating activation and subsequent C-C bond formation. Low activity in ethylene copolymerization has been noted for some dppm-bridged palladium catalysts, which is attributed to the steric hindrance imposed by the ligand. In a different context, the photoreaction of a dinuclear palladium(0) dppm complex in 1,2-dichloroethane (B1671644) results in the quantitative production of ethylene and a palladium(I) complex, demonstrating the ligand's involvement in transformations of C₂ fragments.

| Small Molecule | Metal System Example | Key Observation | Reference |

|---|---|---|---|

| H₂ | Manganese(I) | Metal-ligand cooperative activation via a methanide intermediate to form a hydride. | rsc.orgnih.gov |

| CO | Rhodium(I)/Iridium(I) | 1,1-insertion into a metal-amide bond to form a carbamoyl group. | |

| Ethylene | Palladium Cluster | Reaction with ethylene leads to the formation of propene. |

Ligand exchange and substitution are fundamental reactions for dppm-metal complexes, influencing their stability and catalytic activity. In dipalladium complexes, a slow diphosphine ligand exchange can occur between a bridging dppm ligand and a related phosphine like 1,1'-bis(diphenylphosphino)ethane (dpmMe). In heterobimetallic Rh/Os clusters, the reaction with an N-heterocyclic carbene can lead to competing reactions: deprotonation of the dppm ligand (as discussed in 4.1.1) and substitution of a metal-bound carbonyl ligand by the carbene. nih.gov

The dppm ligand is renowned for its ability to bridge two metal centers, thereby stabilizing bimetallic and cluster compounds. This bridging capability plays a crucial role in the synthesis and subsequent reactivity of metal clusters. The reaction of dppm with dodecacarbonyltriruthenium, for example, leads to the formation of a "capped" triruthenium cluster through oxidative addition.

Furthermore, dppm can assist in the assembly of heterometallic clusters, such as those containing iron-platinum and iron-palladium. These clusters can undergo transformations and interconversions. A notable example is the low-yield interconversion observed between [Fe₂Pt(μ-dppm)(CO)₈] and [FePt₂(μ-dppm)(CO)₈], which occurs through metal-exchange reactions, highlighting the dynamic nature of these dppm-bridged cluster frameworks.

Chemically Non-Innocent Ligand Behavior in Reactivity

In many catalytic and stoichiometric reactions, phosphine ligands are considered "innocent," meaning they primarily serve to modulate the electronic and steric properties of the metal center without directly participating in bond-making or bond-breaking events of the substrates. However, this compound (dppm) and its derivatives can exhibit "chemically non-innocent" behavior, where the ligand itself is actively involved in the reaction mechanism. This non-innocence often stems from the reactivity of the methylene bridge (-CH₂-) connecting the two phosphorus atoms.

A prominent example of this behavior is the deprotonation of the methylene bridge in dppm-metal complexes to form a methanide intermediate. This deprotonation renders the central carbon atom of the ligand nucleophilic and capable of direct participation in subsequent reaction steps. This mode of activation is a form of metal-ligand cooperation, where both the metal and the ligand are involved in the transformation of substrates.

One of the most studied examples of the non-innocent behavior of this compound is in the activation of molecular hydrogen (H₂). In certain manganese carbonyl complexes, the dppm ligand is first deprotonated to form a diphosphinomethanide derivative. rsc.orgnih.gov This anionic carbon center then participates in the heterolytic cleavage of H₂, leading to the formation of a metal hydride and the protonation of the ligand backbone. rsc.orgnih.gov Density Functional Theory (DFT) calculations have shown that substitution on the dppm bridge can significantly improve the efficiency of this H₂ activation process. rsc.orgnih.gov

The reactivity of the deprotonated dppm ligand extends beyond H₂ activation. In cationic octahedral iron(II) complexes, the methylene bridge of the dppm ligand can be deprotonated using a base like potassium hydroxide. rsc.org The resulting nucleophilic carbon center can then react with various electrophiles, such as gold-containing fragments, to form new C-Au bonds. rsc.org This demonstrates the ligand's capacity to act as a platform for constructing multimetallic assemblies.

Furthermore, derivatives of this compound, such as bis(phosphinimino)methanides, also exhibit pronounced non-innocent character. In zinc chemistry, the methine carbon atom of the deprotonated bis(phosphinimino)methanide ligand can act as a nucleophile, adding to heterocumulenes like carbodiimides and ketenes. nih.gov This results in the formation of new carbon-carbon bonds, with the ligand being directly functionalized during the reaction. nih.gov

The following table summarizes key research findings on the chemically non-innocent behavior of this compound systems:

| Metal Complex System | Reaction Type | Role of this compound Ligand | Key Findings |

| fac-[(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br] (R = H, Me, Ph) | Hydrogen Activation | Deprotonation to a diphosphinomethanide, which then activates H₂. | The deprotonated ligand is crucial for H₂ activation, forming a hydride complex. Substitution on the dppm bridge enhances reaction efficiency. rsc.orgnih.gov |

| [FeL(dppm)(CNPh)₃]ⁿ⁺ (L = CNPh, PPh₃, I⁻, Cl⁻) | Reaction with Electrophiles | Deprotonation of the methylene bridge to form a nucleophilic carbon center. | The deprotonated ligand reacts with gold electrophiles to form bimetallic and trimetallic complexes. rsc.org |

| [{(Me₃SiNPPh₂)₂CH}ZnPh] | Nucleophilic Addition | The methine carbon of the bis(phosphinimino)methanide ligand acts as a nucleophile. | The ligand's central carbon atom adds to heterocumulenes (di(p-tolyl)carbodiimine, diphenyl ketene), forming new C-C bonds. nih.gov |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound-metal complexes is crucial for optimizing existing catalytic processes and designing new ones. A variety of experimental and computational techniques have been employed to elucidate these mechanisms, providing insights into the roles of the metal center, the dppm ligand, and reaction intermediates.

Kinetic studies are a powerful tool for probing reaction mechanisms. For instance, kinetic and mechanistic studies on the abstraction of sulfur from palladium complexes bridged by bis(diphenylphosphino)methane have revealed a first-order dependence on both the sulfur-bridged complex and the incoming phosphine ligand. researchgate.net Such studies, which can also determine activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide quantitative information about the rate-determining step and the nature of the transition state. researchgate.net

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying reaction intermediates. In the reaction of dipalladium(I) complexes with H₂S, NMR spectroscopy at low temperatures has allowed for the detection of reaction intermediates, which are proposed to be hydrido(mercapto) species. researchgate.net Similarly, in reactions involving CO, intermediate species with bridging carbonyl ligands have been identified. researchgate.net

X-ray crystallography provides definitive structural information for stable intermediates and final products, offering a static picture of key species in a reaction pathway. For example, the crystal structure of mer-[FeCl{(Ph₂P)₂C(AuPPh₃)₂}(CNPh)₃]PF₆ confirmed the outcome of the reaction between a deprotonated dppm-iron complex and two equivalents of a gold electrophile, showing the direct bonding of two gold atoms to the central carbon of the dppm ligand. rsc.org

Computational studies, especially Density Functional Theory (DFT), have become increasingly important in elucidating reaction mechanisms involving this compound complexes. DFT calculations have been used to rationalize the enhanced efficiency of H₂ activation by manganese complexes with substituted dppm ligands. rsc.orgnih.gov These calculations can provide energetic profiles of entire catalytic cycles, helping to identify the most favorable reaction pathways and the structures of transient intermediates and transition states that may be difficult to observe experimentally.

The following table presents a summary of elucidated reaction mechanisms involving this compound systems:

| Reaction System | Mechanistic Investigation Tools | Proposed Mechanism/Key Mechanistic Insights |

| Sulfur abstraction from Pd₂X₂(μ-S)(μ-dppm)₂ | Kinetic studies | The reaction is first-order in both the palladium complex and the abstracting phosphine. The entropy of activation is the dominant factor governing reactivity. researchgate.net |

| Reaction of Pd₂(dmpm)₂Cl₂ with H₂S | Low-temperature NMR spectroscopy | Detection of two reaction intermediates, likely hydrido(mercapto) species, in rapid reversible equilibria. researchgate.net |

| H₂ activation by fac-[(κ³P,C,P-Ph₂PC(R)PPh₂)Mn(CO)₃] | DFT calculations | Rationalization of improved reaction efficiency upon substitution of the dppm bridge. rsc.orgnih.gov |

| Reaction of [FeL{(Ph₂P)₂CH}(CNPh)₃] with [AuCl(PPh₃)] | X-ray crystallography of products | Stepwise addition of gold electrophiles to the deprotonated methylene bridge of the dppm ligand. rsc.org |

| Formation of [Pd₂Cl₂(μ-CH₂)(μ-dppm)₂] | Product analysis and isotopic labeling (implied) | The bridging methylene group is sourced from the methylene chloride solvent. researchgate.net |

Applications in Catalysis and Stoichiometric Transformations

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental process in organic synthesis, and bis(phosphino)methane-ligated metal complexes have demonstrated significant utility in this area.

Palladium complexes incorporating phosphine (B1218219) ligands are central to cross-coupling chemistry. This compound and its derivatives are frequently employed as supporting ligands in these reactions, stabilizing the palladium catalyst and influencing its reactivity and selectivity.

In the Heck reaction , which couples unsaturated halides with alkenes, palladium complexes of bis(diphenylphosphinomethyl)amino ligands have been synthesized and investigated as catalysts. These complexes, proposed to have a square planar geometry, have shown high activity in the reaction of various aryl halides (iodides, bromides, and chlorides) with methyl acrylate, producing methyl cinnamate in good yields researchgate.net. The nature of the phosphine ligand is crucial for achieving high catalytic activity researchgate.net. The general mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst wikipedia.org.

The Suzuki-Miyaura coupling , which joins organoboron compounds with organohalides, also benefits from palladium catalysts supported by phosphine ligands like dppm. While specific performance data for dppm in this reaction is part of a broader class of phosphine ligands, its role is to facilitate the key steps of the catalytic cycle, including oxidative addition and transmetalation fishersci.ca.

Similarly, in the Stille coupling , which pairs organotin compounds with organohalides, palladium-phosphine catalysts are essential. The reaction is compatible with a wide range of functional groups due to its neutral reaction conditions fishersci.ca. The mechanism involves a Pd(0) active species, and the choice of phosphine ligand can influence the efficiency of the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps libretexts.orgwikipedia.org.

This compound ligands have been pivotal in the development of selective olefin oligomerization catalysts. Specifically, chromium complexes supported by C-substituted bis(diphenylphosphino)methane (B1329430) ligands are effective for the selective trimerization and tetramerization of ethylene (B1197577) to produce valuable linear alpha-olefins like 1-hexene and 1-octene acs.orgbris.ac.uk.

While the parent bis(diphenylphosphino)methane (dppm) ligand in conjunction with chromium tends to produce a non-selective Schulz-Flory distribution of oligomers, introducing substituents on the methylene (B1212753) bridge of the dppm ligand significantly alters the catalytic outcome acs.org. For instance, increasing the chain length of the C-substituent from methyl to n-hexyl has been shown to approximately double the catalyst's activity and substantially reduce the formation of undesirable polyethylene byproduct. A modest increase in the selectivity towards 1-octene over 1-hexene is also observed acs.org. Activation of these chromium complexes is typically achieved with a co-catalyst such as modified methylaluminoxane (MMAO) acs.orgnih.gov.

Below is a table summarizing the catalytic performance of chromium complexes with C-substituted dppm ligands in ethylene oligomerization.

| Ligand Backbone Substituent (R in Ph₂PCH(R)PPh₂) | Catalyst Activity (kg product / g Cr / h) | 1-Hexene Selectivity (%) | 1-Octene Selectivity (%) | Polymer Byproduct (%) |

| Methyl | ~1000 | 45 | 35 | ~20 |

| n-Hexyl | ~2000 | 40 | 45 | <10 |

| Benzyl (B1604629) | ~1800 | - | - | High |

Note: The data presented is approximate and derived from graphical representations and textual descriptions in the cited literature. Actual values may vary depending on specific reaction conditions.

In addition to oligomerization, dppm has found applications in polymer chemistry, where it can be incorporated into polymer structures to enhance properties such as thermal stability and mechanical strength through metal coordination and cross-linking .

Hydrogenation Reactions

Hydrogenation is a fundamental chemical reaction that adds hydrogen across double or triple bonds of a substrate. This process is typically catalyzed by metal complexes, and this compound has proven to be an effective ligand in various homogeneous hydrogenation systems.

Rhodium complexes containing chiral this compound derivatives have demonstrated high catalytic activity and enantioselectivity in the asymmetric hydrogenation of various functionalized alkenes nih.govnih.gov. For instance, the rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane has been used for the asymmetric hydrogenation of (Z)-α-acetamidocinnamate, achieving nearly perfect enantioselectivity nih.gov. Mechanistic studies, including NMR and DFT computations, have been crucial in understanding the mechanism of enantioselection in these reactions nih.gov. The catalytic cycle is generally understood to involve the formation of a catalyst-substrate complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps acs.org.

Palladium-based catalysts are also widely used for hydrogenation. For example, polymer-bound palladium(II) Schiff base complexes have been utilized as catalysts for the hydrogenation of olefins scispace.com. The catalytic activity is influenced by factors such as catalyst concentration, substrate concentration, and temperature scispace.com.

Hydrosilylation of Olefins

The hydrosilylation of olefins is an important industrial process for the synthesis of organosilicon compounds. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. Palladium complexes containing bis(diphenylphosphino)methane (dppm) have been shown to be effective catalysts for the hydrosilylation of olefins with trichlorosilane.

Activation of Inert Chemical Bonds

The activation of typically inert chemical bonds, such as carbon-hydrogen (C-H) bonds, is a significant challenge in chemistry with the potential to streamline synthetic routes. This compound ligands have been instrumental in developing metal complexes capable of this demanding reactivity.

Iridium complexes featuring dppm have been shown to undergo intramolecular C-H bond activation. In one instance, the reaction of a tris-pyrazolylborate iridium ethylene complex with dppm leads to an intramolecular proton transfer from the methylene bridge of the dppm ligand to the iridium center, resulting in the formation of an iridium hydride complex. This process is formally considered an oxidative C-H bond activation figshare.com.

Furthermore, manganese complexes with dppm and its bridge-substituted analogues have been investigated for their ability to activate molecular hydrogen (H₂). Deprotonation of the dppm ligand creates a diphosphinomethanide derivative that can readily activate H₂ to form a manganese hydride complex. It was found that substituting the methylene bridge of the dppm ligand significantly enhances the efficiency of this H₂ activation process rsc.org.

Other Catalytic and Stoichiometric Organic Synthesis Processes

Beyond the more common catalytic cycles, this compound participates in a range of other catalytic and stoichiometric transformations.

One notable example is the stoichiometric reaction of 1,1-bis(diphenylphosphino)methane with substituted o-quinones. This reaction leads to the formation of novel 6-[bis(diphenylphosphoryl)methyl]- and 6-bis(diphenylphosphoryl)methylidene derivatives researchgate.net. For instance, the reaction with 3,4,5,6-tetrabromo-o-benzoquinone exclusively yields the 6-[bis(diphenylphosphoryl)methyl] derivative. The mechanisms for the formation of these new products have been proposed and discussed researchgate.net.

Additionally, binuclear palladium(I) complexes bridged by dppm, such as [Pd₂Cl₂(μ-dppm)₂], can react with certain acetylenes in dichloromethane (B109758) to yield unexpected products. In one case, the reaction with bis(diethylamino)acetylene produced a methylene-bridged dipalladium complex, where the methylene group was sourced from the dichloromethane solvent, alongside hexakis(diethylamino)benzene researchgate.net. This highlights the potential for the dppm-metal framework to engage in complex stoichiometric transformations.

Advanced Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bis(phosphino)methane ligands and their complexes in solution.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus atoms provides direct insight into their electronic environment. For the free bis(diphenylphosphino)methane (B1329430) (dppm) ligand, the ³¹P NMR spectrum shows a resonance at approximately -23.6 ppm. rsc.org Upon coordination to a metal center, this chemical shift can change significantly, indicating the formation of a complex.

In a series of alkali metal complexes, the ³¹P{¹H} NMR spectra of [Li{DPPM−C(N‐Dipp)₂}], [Na{DPPM−C(N‐Dipp)₂}(Et₂O)₂], and [K{DPPM−C(N‐Dipp)₂}(thf)₂] show single resonances at -3.2 ppm, -3.3 ppm, and -1.7 ppm, respectively. nih.gov For the corresponding rubidium and caesium amidinates, [Rb{DPPM−C(N‐Dipp)₂}(thf₃)] and [Cs{DPPM−C(N‐Dipp)₂}(thf)ₓ], single resonances are observed at 0.0 ppm and 0.6 ppm. nih.gov

Lanthanide complexes of bis(diphenylphosphino)methane dioxide (dppmO₂) also exhibit characteristic ³¹P{¹H} NMR signals. For instance, the spectra of [Ln(dppmO₂)₃Cl]Cl₂ show single resonances that shift to higher or lower frequency depending on the lanthanide ion. mdpi.com

| Compound | ³¹P Chemical Shift (δ, ppm) |

| [Li{DPPM−C(N‐Dipp)₂}] | -3.2 |

| [Na{DPPM−C(N‐Dipp)₂}(Et₂O)₂] | -3.3 |

| [K{DPPM−C(N‐Dipp)₂}(thf)₂] | -1.7 |

| [Rb{DPPM−C(N‐Dipp)₂}(thf₃)] | 0.0 |

| [Cs{DPPM−C(N‐Dipp)₂}(thf)ₓ] | 0.6 |

| [Ho(dppmO₂)₃Cl]Cl₂ | -13.5 |

| [Eu(dppmO₂)₃Cl]Cl₂ | -14.8 |

| [Tb(dppmO₂)₃Cl]Cl₂ | -29.2 |

| [Yb(dppmO₂)₃Cl]Cl₂ | +9.2 |

| [Dy(dppmO₂)₃Cl]Cl₂ | +18 |

| [Sm(dppmO₂)₃Cl]Cl₂ | +38.15 |

| [Ce(dppmO₂)₄]Cl₃ | +48.6 |

| [Nd(dppmO₂)₄]Cl₃ | +62.9 |

| [Pr(dppmO₂)₄]Cl₃ | +64.0 |

Data sourced from multiple studies. nih.govmdpi.com

¹H and ¹³C NMR spectroscopy are used to characterize the organic backbone of the this compound ligand. The methylene (B1212753) protons (P-CH₂-P) in dppm typically appear as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent phosphorus atoms. In lanthanide complexes of dppmO₂, the methylene protons are observed as multiplets or broad signals. For example, in [Nd(dppmO₂)₄]Cl₃·4H₂O, the PCH₂P protons appear as a multiplet at 3.66 ppm, while in [Ho(dppmO₂)₃Cl]Cl₂·H₂O, they are seen as a broad singlet at 3.72 ppm. mdpi.com

The ¹³C NMR spectrum of bis(diphenylphosphino)methane shows splitting of the phenyl carbon signals, with some appearing as triplets, which provides information about the through-bond coupling between the carbon and phosphorus atoms. stackexchange.com In a platinum complex, the methyl signals in the ¹³C NMR spectrum appear at δ -14.1 and -11.8 ppm, showing coupling to both ¹⁹⁵Pt and ³¹P. rsc.org

| Compound | ¹H Chemical Shift (δ, ppm) for PCH₂P |

| [Nd(dppmO₂)₄]Cl₃·4H₂O | 3.66 (m) |

| [Ho(dppmO₂)₃Cl]Cl₂·H₂O | 3.72 (br s) |

| [Yb(dppmO₂)₃Cl]Cl₂·H₂O | 3.50 (m) |

| [Sm(dppmO₂)₃Cl]Cl₂ | 3.67 (br m) |

Data for dppmO₂ complexes. mdpi.comsemanticscholar.org

In complexes containing NMR-active metal nuclei, multinuclear NMR provides direct information about the metal's coordination environment. For instance, ¹¹⁹Sn NMR can be used to study tin complexes of this compound. The chemical shifts and coupling constants in ¹¹⁹Sn NMR spectra are sensitive to the coordination number and geometry of the tin atom. While specific data for this compound-tin complexes is not detailed in the provided context, the technique is generally applied to characterize such systems. For example, in other tin(IV) chloride complexes with phosphorus-based ligands, ¹¹⁹Sn NMR has been instrumental in confirming the solution structure of the complexes.

X-ray Crystallography for Comprehensive Structural Elucidation

For example, the crystal structure of a lithium complex, [Li{DPPM−C(N‐Dipp)₂}], reveals a P1-C2-P2 angle of 116.79(8)°, which is wider than that in the free bis(diphenylphosphino)methane ligand. nih.gov In a series of gold(I) complexes, X-ray crystallography has been used to characterize different coordination geometries, including structures with two three-coordinate gold(I) ions and others with both a two-coordinate and a three-coordinate gold(I) ion. nih.gov

The structures of several lanthanide complexes with bis(diphenylphosphino)methane dioxide have also been determined, revealing square antiprismatic cations for [M(dppmO₂)₄]Cl₃ (M = Ce, Sm, Gd) and distorted pentagonal bipyramidal structures for [M(dppmO₂)₃Cl]Cl₂ (M = Yb, Dy, Lu). mdpi.com

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its complexes. Fast-atom-bombardment mass spectrometry (FAB-MS) has been successfully used to characterize platinum(II) and palladium(II) complexes of bis(diphenylphosphino)methane. aminer.org The fragmentation patterns observed in the mass spectra provide valuable structural information. These complexes often exhibit fragmentation pathways that are similar to those of the free ligand. aminer.org Electrospray mass spectrometry has also been employed for the characterization of ruthenium complexes.

Vibrational Spectroscopy (IR) for Functional Group and Coordination Site Analysis

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of functional groups within the this compound ligand and to probe the effects of coordination to a metal center. In complexes of bis(diphenylphosphino)methane dioxide (dppmO₂), the P=O stretching vibrations are particularly diagnostic. mdpi.com These typically appear in the region of 1100-1200 cm⁻¹. For example, in the [Ln(dppmO₂)₄]Cl₃ series, two P=O stretching bands are observed, while in the [Ln(dppmO₂)₃Cl]Cl₂ series, the higher energy band is shifted to a lower frequency. mdpi.com

| Compound Series | P=O Stretching Frequencies (cm⁻¹) |

| [Ln(dppmO₂)₄]Cl₃ | ~1160, ~1100 |

| [Ln(dppmO₂)₃Cl]Cl₂ | ~1154, ~1097 |

Data for dppmO₂ complexes with various lanthanides. mdpi.com

Electronic Spectroscopy (UV-Vis) and Photophysical Property Investigations (e.g., Luminescence)

Investigations into the electronic spectra of dppm-containing metal complexes often reveal absorptions corresponding to several types of transitions. For instance, in diplatinum(I) complexes of dppm, the lowest-energy absorption band observed in their solution UV/Vis spectra is assigned to a ¹(dπ* → dσ*) transition. rsc.org This transition is characteristic of complexes with a metal-metal bond.

The photophysical properties, especially luminescence, are a significant area of research for dppm complexes. Many of these complexes are luminescent in the solid state and in solution. rsc.orgrsc.org For example, dinuclear copper(I) complexes with dppm ligands exhibit long-lived emissive electronic excited states in fluid solution at room temperature. rsc.org Similarly, a range of diplatinum(I) complexes of dppm display solid-state luminescence at both room temperature and 77 K, characterized by long emission lifetimes. rsc.org

The luminescence properties can be tuned by modifying the ancillary ligands attached to the metal-dppm core. In a series of alkali metal complexes with a dppm-functionalized amidinate ligand, the photophysical properties, including emission, were found to vary depending on the specific alkali metal used. nih.govnih.gov These complexes generally show broad and unstructured photoluminescence upon UV excitation. nih.gov The specific wavelengths of absorption and emission are highly dependent on the entire structure of the coordination compound.

Below is a table summarizing the photophysical data for selected dppm-metal complexes.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Notes |

| [Pt₂(dppm)₂(quin)₂]²⁺ | 364 | 565 (solid, 298 K) | Lowest-energy absorption assigned to a ¹(dπ→ dσ) transition. rsc.org |

| [Pt₂(dppm)₂(mim)₂]²⁺ | 332 | 584 (solid, 298 K) | Exhibits solid-state luminescence with a long lifetime. rsc.org |

| [Cu₂(µ-dppm)₂L₂]²⁺ (L = substituted pyridines) | Not specified | ~550 - 600 | Possess long-lived emissive electronic excited states in fluid solution at room temperature. rsc.org |

| [Li{DPPM−C(N-Dipp)₂}(thf)] | <400 (excitation) | Broad, unstructured | Emission observed at both low and high temperatures upon UV excitation. nih.gov |

| [Na{DPPM−C(N-Dipp)₂}(Et₂O)₂] | <400 (excitation) | Broad, unstructured | Photoluminescent properties vary with the alkali metal. nih.govnih.gov |

Note: This table is interactive. You can sort and filter the data.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox behavior of this compound complexes. These studies provide insights into the electronic structure of the complexes and the influence of the dppm ligand on the stability of different oxidation states of the coordinated metal center.

Research on Group VI dicarbonylbis(diphenylphosphino)methane complexes has utilized electrochemical techniques to characterize their redox properties. acs.org The electrochemical behavior is sensitive to the specific metal (Cr, Mo, W) and the coordination environment.

Cyclic voltammetry studies have shown that modifications to the dppm ligand or other ligands in the coordination sphere can significantly impact the redox potentials of the metal center. For instance, the introduction of electron-withdrawing groups can lower the metal's redox potential, which in turn affects the reactivity of the complex. This principle is crucial in the design of catalysts where the redox properties of the metal are key to its function.

The data obtained from cyclic voltammetry, such as oxidation and reduction potentials, help in understanding the electronic communication between metal centers in multinuclear dppm-bridged complexes and the accessibility of various oxidation states that may be relevant to catalytic cycles or electron transfer processes.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are employed to determine the magnetic properties of this compound complexes, particularly to establish the number of unpaired electrons and thus the spin state of the metal center. This is especially relevant for complexes of paramagnetic metals.

Studies on trichlororhenium complexes containing dppm have used magnetic susceptibility to characterize their magnetic behavior. researchgate.net For example, the complex fac-[ReOCl₃(dppm-P,P')] was investigated to understand its magnetic properties, which are dictated by the d⁵ electron configuration of Rhenium in this environment. The geometry of such complexes, often distorted octahedral, influences the magnetic moment. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has been extensively applied to investigate the electronic structure of bis(phosphino)methane and its metal complexes. These studies provide detailed information about orbital energies, electron density distributions, and the nature of ligand-metal interactions.

DFT calculations, often using functionals like B3LYP, reveal that the highest occupied molecular orbitals (HOMO) of the free dppm ligand are primarily localized on the lone pairs of the phosphorus atoms. smolecule.com This localization confirms that the phosphorus centers are the primary sites for electron donation and coordination to metal centers. smolecule.com Analysis of the electronic configuration of dppm in metal complexes characterizes it as a strong σ-donor with weak π-acceptor capabilities. smolecule.com This electronic profile is crucial for the formation of stable metal complexes and facilitates reactions such as small molecule activation by enhancing the nucleophilicity of the metal center. smolecule.com

In dinuclear metal complexes, DFT provides critical insights into the metal-metal and metal-ligand bonding. For instance, in dinickel A-frame complexes of the type Ni₂(μ-H)(μ-P₂R₂)₂X₂ (where P₂R₂ is a bis(dialkylphosphino)methane), DFT calculations were used to analyze the factors influencing linear versus bent M−H−M bonding interactions. acs.org The calculations indicated that a bent geometry is electronically favored, while steric effects from the phosphine (B1218219) ligands drive the formation of linear structures. acs.org Frontier molecular orbital analysis of these complexes identified the HOMO as an in-phase combination of two Ni(dₓ²−y²) orbitals, which is important for interactions with the bridging hydride. acs.org

Similarly, DFT and Time-Dependent DFT (TD-DFT) have been used to scrutinize the electronic structure of dirhenium(II,II) complexes containing dppm. rsc.org These analyses showed that the highest occupied molecular orbitals in these systems are predominantly based on metal δ* orbitals. rsc.org

Table 7.1: Summary of DFT Findings on the Electronic Structure of dppm and its Complexes

| System Studied | Computational Method | Key Findings | Reference(s) |

| Bis(diphenylphosphino)methane (B1329430) | DFT (B3LYP/6-31+G(d)) | HOMO localized on phosphorus lone pairs; Strong σ-donor, weak π-acceptor. | smolecule.com |

| Dinickel A-frame Complexes | DFT | Bent M-H-M geometry is electronically favored; Steric effects lead to linear structures. HOMO involves Ni(dₓ²−y²) orbitals. | acs.org |

| Dirhenium(II,II) Complexes | DFT/TD-DFT | HOMO is primarily metal δ* in character. | rsc.org |

| Dinuclear Cobalt Complexes | DFT | Elucidation of the electronic structure of odd-electron species. | acs.org |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling, particularly using DFT, is a powerful approach for mapping the potential energy surfaces of chemical reactions involving this compound ligands. This allows for the detailed investigation of reaction mechanisms, the characterization of transition states, and the calculation of activation barriers, providing a rationale for experimentally observed reactivity and selectivity.

A notable example is the study of H₂ activation by manganese complexes bearing dppm and its bridge-substituted analogues. rsc.org DFT calculations were employed to rationalize why substitution on the methylene (B1212753) bridge of the dppm ligand dramatically improves the efficiency of the reaction. The calculations provided insights into the electronic effects of the substituents on the stability of intermediates and the energy of the transition states along the reaction coordinate. rsc.org

Computational studies also help elucidate complex molecular rearrangements and isomerizations. The fluxionality and isomerization of a di-iron complex, [Fe₂(CO)₅(µ-CHCHCO){µ-P(Ph₂)CH₂PPh₂}], were investigated, revealing a pathway involving the migration of a phosphorus atom from the iron center to a carbon atom of the organic bridge. rsc.org This transformation leads to the isomer [Fe₂(CO)₆{µ-C(CH₂)P(Ph₂)CH₂PPh₂}]. rsc.org Such detailed mechanistic insights are often difficult to obtain solely from experimental data.

The general methodology for modeling reaction pathways involves locating stationary points (reactants, intermediates, products) and transition states on the potential energy surface. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a given transition state connects the correct reactant and product. mdpi.compku.edu.cn The computed activation free energies (ΔG‡) can then be compared to experimental kinetic data to validate the proposed mechanism.

Table 7.2: Examples of Computationally Modeled Reactions Involving dppm

| Reaction Type | System | Computational Focus | Key Insight | Reference(s) |

| H₂ Activation | Manganese-dppm complexes | Effect of bridge substitution | Substituents electronically modify the ligand, lowering activation barriers for H₂ cleavage. | rsc.org |

| Isomerization | Di-iron dppm complex | Molecular rearrangement pathway | Elucidation of a multi-step isomerization involving P-atom migration from metal to ligand backbone. | rsc.org |

| Sulfur Abstraction | Dipalladium dppm complexes | Kinetics and mechanism | The reaction is first-order in each reactant, with a dominant negative entropy of activation. | researchgate.net |

| Reactivity toward Halogens | Manganese-dppm methanide (B1207047) | Product formation | Rationalization for the formation of new functionalized diphosphinomethanide ligands. | acs.org |

Analysis of Chemical Bonding and Relativistic Effects

Theoretical methods provide profound insights into the nature of chemical bonds within dppm complexes, going beyond simple structural descriptions. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify bonding interactions.

In complexes of heavy elements like gold, relativistic effects become significant and can govern structural and chemical properties. A prime example is the aurophilic interaction, a weak attractive force between closed-shell gold(I) ions, which is attributed to a combination of London dispersion forces and relativistic effects. nih.gov DFT calculations have been used to quantify the strength of these interactions in binuclear gold(I) complexes bridged by dppm ligands. For example, the Au···Au bond strength in one such complex was computationally estimated to be 6.3 kcal/mol. nih.gov These interactions are crucial in the formation of supramolecular structures. nih.gov

For platinum(II) complexes with dppm derivatives, a combination of QTAIM and Mayer bond order analysis has been employed to study the electronic structure and bonding. researchgate.net QTAIM analyzes the topology of the electron density to define atomic basins and characterize bond paths and bond critical points, offering a rigorous definition of chemical bonds. Mayer bond order analysis provides a quantitative measure of the covalent character of a bond. These analyses help in understanding the nature of metal-ligand and other intramolecular interactions. researchgate.net

The analysis of M-H-M bonding in dinickel A-frame complexes also benefits from computational studies, which can dissect the electronic factors that stabilize either bent or linear arrangements, providing a more nuanced understanding of three-center two-electron bonds. acs.org

Table 7.3: Computational Methods for Chemical Bonding Analysis in dppm Complexes

| Phenomenon Studied | Complex Type | Method(s) Used | Finding | Reference(s) |

| Aurophilic Interactions | Binuclear Gold(I) | DFT | Quantification of Au···Au bond strength (e.g., 6.3 kcal/mol), attributed to relativistic and dispersive effects. | nih.gov |

| Metal-Ligand Bonding | Platinum(II) | QTAIM, Mayer Bond Order | Detailed characterization of the covalent and electrostatic nature of Pt-P and other bonds. | researchgate.net |

| Argentophilic Interactions | Binuclear Silver(I) | DFT | Analysis of weak Ag-Ag interactions mediated by the bridging dppm ligand. | researchgate.net |

| M-H-M Bonding | Dinickel A-frame | DFT | Electronic preference for bent geometry in three-center two-electron bonds. | acs.org |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectra. These predictions can aid in the assignment of experimental spectra, help in structure elucidation, and provide insights into the electronic transitions occurring within a molecule.

DFT is widely used to predict NMR chemical shifts and coupling constants. nih.govacs.orgrsc.org For dppm complexes, calculating the ³¹P NMR chemical shifts is particularly valuable for understanding the coordination environment of the phosphorus atoms. The accuracy of these predictions has improved significantly, although paramagnetic complexes present additional challenges due to Fermi contact and pseudocontact shifts, which can also be modeled with specialized DFT methods. nih.govresearchgate.net

The prediction of vibrational frequencies (IR spectra) is a standard output of geometry optimization calculations. By calculating the harmonic frequencies, researchers can assign experimental IR bands to specific vibrational modes, such as the P=O stretching frequency in dppm dioxide complexes. mdpi.com